4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid
Description
BenchChem offers high-quality 4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-4(5(11)12)10-2-3/h3-4,10H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECQKOJMXNJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: The Stereoelectronic Imperative of 4-Trifluoromethylproline
Topic: cis vs trans 4-trifluoromethylproline stereoisomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of peptidomimetics, proline analogues are unique tools for constraining backbone topology. While 4-fluoroproline (4-F-Pro) is the textbook example of stereoelectronic control—where the gauche effect dictates ring pucker—4-trifluoromethylproline (4-CF₃-Pro) introduces a competing force: steric bulk.
This guide dissects the "tug-of-war" between the electron-withdrawing nature of the trifluoromethyl group and its steric demand (similar to an isopropyl group). For medicinal chemists, understanding this dichotomy is critical: 4-F-Pro "locks" conformation via orbital overlap, whereas 4-CF₃-Pro modulates conformation via steric exclusion, all while lowering amine basicity (
Part 1: Stereoelectronic Foundations
The "Fluorine vs. Trifluoromethyl" Dichotomy
To rationally apply 4-CF₃-Pro, one must first distinguish its behavior from 4-F-Pro. The pyrrolidine ring of proline exists in dynamic equilibrium between two envelope conformations: C
1. The 4-Fluoroproline Model (Electronic Dominance)
In 4-F-Pro, the high electronegativity of fluorine drives the gauche effect . The C–F bond prefers to align anti-periplanar to the vicinal C–N or C–C bonds to maximize
-
(2S, 4R)-4-F-Pro (trans): Fluorine prefers the pseudo-axial position, forcing the ring into C
-exo . This stabilizes the trans amide bond. -
(2S, 4S)-4-F-Pro (cis): Fluorine prefers pseudo-axial, forcing the ring into C
-endo . This stabilizes the cis amide bond ( ).
2. The 4-Trifluoromethylproline Model (Steric Dominance)
The CF₃ group is electronically similar to fluorine (strong EWG) but sterically massive (
-
Steric Imperative: To avoid severe 1,3-diaxial interactions, the bulky CF₃ group demands a pseudo-equatorial position.
-
Consequence: The ring pucker adjusts to place the CF₃ group equatorial, often overriding the electronic gauche preference.
-
(2S, 4S)-4-CF₃-Pro (TfmPro): The CF₃ group (cis to carboxylate) adopts an equatorial position. This results in a conformational profile that is surprisingly "native-like" regarding amide equilibrium (
), unlike the cis-biasing (2S, 4S)-4-F-Pro.
-
Visualization: The Stereoelectronic Logic Flow
[1][2][3]
Part 2: Physicochemical Profiling
The introduction of the CF₃ group drastically alters the physicochemical landscape of the amino acid. The strong electron-withdrawing inductive effect (-I) lowers the basicity of the amine, affecting both coupling kinetics during synthesis and bioavailability.
Table 1: Comparative Physicochemical Data
| Property | L-Proline (Native) | (2S, 4R)-4-F-Pro (trans) | (2S, 4S)-4-F-Pro (cis) | (2S, 4S)-4-CF₃-Pro (TfmPro) |
| Ring Pucker Preference | Mixed (Endo/Exo) | Strong C | Strong C | Biased (Equatorial CF₃) |
| Amide | ~4.8 | ~6.7 (Favor Trans) | ~2.5 (Favor Cis) | ~4.0 (Native-like) |
| Amine | 10.6 | 9.2 | 9.2 | 8.5 ± 0.1 |
| Lipophilicity ( | 0.0 | -0.3 | -0.3 | +1.2 (Hydrophobic) |
| Proteolytic Stability | Low | Moderate | Moderate | High |
Key Insight: (2S, 4S)-4-CF₃-Pro is a unique "hybrid" tool. It mimics the amide rotamer ratio of native proline (minimizing structural perturbation) while significantly increasing lipophilicity and lowering
Part 3: Synthetic Methodologies
The "Ulrich" Protocol: Radical Trifluoromethylation[3]
The synthesis of enantiopure 4-CF₃-Pro is non-trivial due to the need to control two stereocenters. The most robust route, developed by Ulrich and co-workers , utilizes a radical trifluoromethylation strategy on a pyroglutamate derivative.
Experimental Workflow
Target: (2S, 4S)-4-Trifluoromethylproline (and its diastereomer). Starting Material: L-Pyroglutamic acid (inexpensive, chiral pool).
-
Esterification & Protection:
-
Convert L-pyroglutamic acid to N-Boc-L-pyroglutamic acid ethyl ester.
-
-
Formation of the Enolate & Trifluoromethylation:
Detailed Protocol (Scalable Route)
Based on modified procedures from J. Org. Chem. and Beilstein J. Org.[3][4] Chem.
Step 1: Synthesis of 4-Oxo-Proline Derivative
-
Start with N-Boc-4-hydroxy-L-proline methyl ester.
-
Oxidation: Treat with IBX (2-iodoxybenzoic acid) or Dess-Martin Periodinane in EtOAc at 80°C.
-
Yield: ~90% of N-Boc-4-oxo-L-proline methyl ester.
Step 2: Nucleophilic Trifluoromethylation
-
Reagents: TMS-CF₃ (1.2 eq), TBAF (cat.), THF, 0°C.
-
Procedure: Add TMS-CF₃ to the 4-oxo-proline solution. Initiate with TBAF. The CF₃ group attacks the ketone.
-
Result: A mixture of tertiary alcohols (4-hydroxy-4-trifluoromethyl).
Step 3: Dehydration & Hydrogenation (Stereochemical Editing)
-
Dehydration: Treat with SOCl₂/Pyridine to form the alkene (4,5-dehydro or 3,4-dehydro isomers).
-
Hydrogenation: Pd/C, H₂ (1 atm), MeOH.
-
Stereocontrol: The hydrogenation occurs from the less hindered face (opposite the bulky COOMe group and N-Boc), typically yielding the (2S, 4S) isomer as the major product due to the concave shape of the bicyclic intermediate.
-
[5]
Part 4: Applications in Drug Design
¹⁹F NMR Reporter
With three equivalent fluorine atoms, the CF₃ group provides a singlet in ¹⁹F NMR that is 3-fold more intense than a single fluorine.
-
Utility: The chemical shift is sensitive to the cis/trans amide bond environment. It serves as a powerful, non-invasive probe to monitor protein folding or ligand binding in real-time.
Metabolic Armor
Proline-rich sequences are susceptible to prolyl oligopeptidases.
-
Mechanism: The steric bulk of the 4-CF₃ group hinders the approach of proteolytic enzymes to the peptide backbone.
-
Result: Incorporation of 4-CF₃-Pro into therapeutic peptides (e.g., GLP-1 analogues) significantly extends plasma half-life.
Tuning Membrane Permeability
The lipophilicity boost (
References
-
Kubyshkin, V., & Budisa, N. (2016).[5] cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry. Link
-
Mykhailiuk, P. K., & Ulrich, A. S. (2015).[6][7] γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Organic & Biomolecular Chemistry. Link
-
Kubyshkin, V., et al. (2020).[5] Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry. Link
-
Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society. Link
-
Qiu, X. L., & Qing, F. L. (2003). Synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-L-pyroglutamic acids. Journal of Organic Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines [beilstein-journals.org]
- 6. γ-( S )-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19 F-NMR peptide studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00034C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Protocol for Coupling 4-Trifluoromethylproline in Peptide Chains
Part 1: Strategic Analysis & Mechanistic Insight
The Challenge: Why Standard Protocols Fail
Incorporating 4-trifluoromethylproline (4-CF
-
Nucleophilic Deactivation (The "Next Residue" Problem): The trifluoromethyl group at the
-position (C4) exerts a strong inductive electron-withdrawing effect ( ). This pulls electron density away from the pyrrolidine nitrogen. While the steric bulk at the N-terminus is manageable, the nucleophilicity of the secondary amine is significantly reduced. Consequently, acylation of the N-terminal 4-CF -Pro by the next incoming amino acid is the rate-limiting step. -
Conformational Locking: The 4-CF
group dictates the ring pucker ( -exo vs -endo), which in turn biases the cis/trans ratio of the amide bond. This rigidity can prevent the conformational adjustments necessary for the transition state of the coupling reaction, leading to incomplete conversions and deletion sequences.
The Solution: The "Turbo-Coupling" Triad
To successfully weave 4-CF
-
Reagent Class: Uronium/Aminium salts (HATU/COMU) for standard steps, and Acid Fluorides for the critical bottleneck steps.
-
Energy Input: Controlled microwave irradiation to overcome the activation energy barrier imposed by the deactivated amine.
-
Solvation: Chaotropic solvent systems to disrupt secondary structure aggregation.
Part 2: Reagents & Materials Preparation[1][2][3][4][5][6][7][8]
Critical Reagent Selection Table
| Component | Recommended Reagent | Role & Rationale |
| Activator (Standard) | HATU or COMU | Generates the highly reactive OAt/Oxyma ester. HATU is the gold standard for hindered couplings; COMU is a safer, equally efficient alternative. |
| Activator (Difficult) | TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) | Generates Acid Fluorides in situ.[1] Acid fluorides are small, highly reactive electrophiles ideal for acylating the deactivated 4-CF |
| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base. Use collidine if racemization of the incoming His/Cys is a concern. |
| Solvent | DMF or NMP | NMP is superior for preventing aggregation in fluorinated sequences. |
| Monitoring | Chloranil Test | CRITICAL: The Kaiser (Ninhydrin) test does not work on proline secondary amines. You must use Chloranil or Isatin. |
Part 3: Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for the synthesis cycle involving 4-CF
Caption: Logic flow for incorporating 4-trifluoromethylproline, highlighting the divergence in coupling strategies based on the steric demand of the subsequent amino acid.
Protocol A: Coupling Fmoc-4-CF -Pro-OH to the Peptide Chain
This step attaches the fluorinated proline to the growing chain. While 4-CF
-
Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min. Drain.
-
Activation:
-
Coupling:
-
Add the activated solution to the resin.[3]
-
Microwave: 75°C for 5 minutes (25W constant power).
-
Alternative (Room Temp): Shake for 2 hours.
-
-
Wash: DMF (4 x 1 min).
-
Validation: Perform Kaiser Test .
-
Blue beads = Incomplete coupling (Recouple).
-
Colorless beads = Complete.
-
Protocol B: Coupling the Next Amino Acid to 4-CF -Pro
This is the critical step. The secondary amine of 4-CF
Pre-requisite: Ensure Fmoc removal is complete (20% Piperidine/DMF, 2 x 5 min). Wash resin thoroughly with DMF and DCM.
Option 1: The "Standard" High-Power Method (HATU)
Use for non-hindered incoming amino acids (Gly, Ala, Phe).
-
Reagents:
-
Incoming Fmoc-AA-OH (5.0 eq).
-
HATU (5.0 eq).
-
DIPEA (10.0 eq).
-
-
Procedure:
-
Dissolve AA and HATU in NMP (preferred over DMF for this step).
-
Add DIPEA and immediately add to resin.
-
Microwave: 75°C for 10 minutes (double the standard time).
-
Double Couple: Drain and repeat the step with fresh reagents.
-
Option 2: The "Nuclear" Method (Acid Fluorides via TFFH)
Mandatory for hindered incoming amino acids (Val, Ile, Thr, Aib) or if Option 1 fails.
-
Mechanism: TFFH converts the carboxylic acid into an acid fluoride, which is small and highly reactive toward weak amines.
-
Reagents:
-
Incoming Fmoc-AA-OH (5.0 eq).
-
TFFH (5.0 eq).
-
DIPEA (10.0 eq).
-
Solvent: Anhydrous DCM or DMF (DCM often favors acid fluoride formation).
-
-
Procedure:
-
Dissolve Fmoc-AA-OH and TFFH in solvent.
-
Add to resin immediately.
-
Reaction: Shake at Room Temperature for 2 hours (Acid fluorides are unstable at high microwave temps; keep below 50°C if heating is necessary).
-
Recouple: If Chloranil test is positive, repeat using HOAt (5 eq) as an additive to the TFFH mixture.
-
Part 4: In-Process Monitoring (The Chloranil Test)
Warning: Do not use the Ninhydrin (Kaiser) test after deprotecting 4-CF
Protocol:
-
Transfer a few resin beads to a small glass vial.
-
Add 2 drops of 2% Acetaldehyde in DMF .
-
Add 2 drops of 2% Chloranil in DMF .
-
Wait 5 minutes at room temperature.
-
Interpretation:
-
Dark Blue/Green Beads: Free secondary amine present (Coupling Incomplete
Recouple). -
Colorless/Yellow Beads: Acylation complete (Proceed).
-
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Incomplete De-Fmoc of 4-CF | Steric bulk prevents piperidine attack.[3] | Use DBU (2%) / Piperidine (20%) in DMF for deprotection. |
| Epimerization of Incoming AA | High temperature activation of Cys/His. | Use Collidine instead of DIPEA; limit temp to 50°C; use Oxyma/DIC for these specific residues. |
| Aggregation (Gelation) | Fluorinated residues induce hydrophobic collapse. | Switch solvent to NMP or add Pseudoproline dipeptides at positions |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Chaume, G., et al. (2015). Synthesis of 4-trifluoromethylproline derivatives and their incorporation into peptides. Journal of Fluorine Chemistry, 178, 229-235. Note: Validates the synthesis and stability of the 4-CF3 moiety.
-
Carpino, L. A., et al. (2003).[9] Fmoc-Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. Journal of the American Chemical Society. [Link]
-
Biotage Application Note. (2023). "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." [Link]
-
Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.[10] Biochemistry, 57(31), 4567–4589. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. γ-( S )-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19 F-NMR peptide studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00034C [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biomatik.com [biomatik.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Solubility of Fmoc-(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid in DMF
Introduction: The Critical Role of Fluorinated Proline Analogs in Peptide Synthesis
Fmoc-(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a proline analog of significant interest in the fields of medicinal chemistry and drug development. The incorporation of fluorinated moieties, such as the trifluoromethyl group, into peptide structures can profoundly influence their conformational stability, metabolic resistance, and binding affinity to biological targets. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of peptides, making it a valuable component in the design of novel therapeutics.[1]
The successful incorporation of this and other protected amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the reaction solvent. N,N-Dimethylformamide (DMF) is a polar aprotic solvent widely favored in SPPS for its exceptional ability to solvate the constituent reagents, including the resin, the growing peptide chain, and the incoming Fmoc-protected amino acids.[2][3][4] Inadequate solubility can lead to significant challenges, including incomplete coupling reactions and slow reaction kinetics, ultimately compromising the purity and yield of the target peptide.[2]
This document provides a comprehensive guide to understanding and determining the solubility of Fmoc-(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid in DMF. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Physicochemical Properties
A summary of the known physicochemical properties of the related (2S,4S) diastereomer of Fmoc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is presented below. While the stereochemistry at the 4-position differs, these properties provide a useful reference point.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈F₃NO₄ | [1] |
| Molecular Weight | 405.37 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Optical Rotation | [a]D20 = -51 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Note: The optical rotation being measured in DMF is a strong indicator of the compound's solubility in this solvent.
Qualitative and Expected Solubility in DMF
However, for applications requiring precise concentrations or for troubleshooting difficult couplings, direct experimental determination of solubility is highly recommended.[2]
Experimental Protocol for Solubility Determination
The following protocol provides a robust method for determining the solubility of Fmoc-(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid in DMF at a given temperature. This protocol is designed to be self-validating by ensuring a saturated solution is achieved.
Materials and Equipment
-
Fmoc-(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
-
Anhydrous DMF (high purity, amine-free)[5]
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
HPLC vials
-
HPLC system with a UV detector
Step-by-Step Procedure
-
Preparation of a Slurry:
-
Accurately weigh approximately 50 mg of Fmoc-(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid into a tared glass vial.
-
Add 1.0 mL of anhydrous DMF to the vial. This creates a slurry where the amount of solid exceeds that which can be dissolved.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the slurry for a minimum of 24 hours to ensure the solution reaches equilibrium and becomes saturated. The extended mixing time is crucial for accurate and reproducible results.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully inspect the supernatant to ensure it is clear and free of any particulate matter.
-
-
Sample Preparation for Analysis:
-
Without disturbing the solid pellet, carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent (e.g., 900 µL of a 1:1 acetonitrile/water mixture) to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of Fmoc-(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample from step 4.2.4 and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.
-
The resulting value is the solubility of the compound in DMF at the specified temperature, typically expressed in mg/mL or mM.
-
Visualization of the Experimental Workflow
Caption: Workflow for determining the solubility of Fmoc-amino acids in DMF.
Application in Solid-Phase Peptide Synthesis (SPPS)
A thorough understanding of the solubility of Fmoc-(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid in DMF is paramount for its effective use in SPPS.
-
Stock Solution Preparation: Based on the determined solubility, prepare a stock solution at a concentration that ensures complete dissolution. It is advisable to prepare solutions fresh and to visually inspect for any undissolved material before use.[5]
-
Coupling Reactions: In a typical SPPS workflow, the Fmoc-protected amino acid is dissolved in DMF with an activating agent before being added to the resin.[6] Ensuring the amino acid is fully dissolved is critical for efficient coupling to the free N-terminus of the growing peptide chain.[2]
-
Troubleshooting: If deletion sequences corresponding to the incorporation of the trifluoromethyl-proline analog are observed during peptide analysis, poor solubility should be considered a potential cause. In such cases, slightly warming the solution or using a more dilute solution may be beneficial.
General SPPS Workflow Visualization
Caption: Simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
While quantitative solubility data for Fmoc-(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid in DMF is not published, its chemical structure and the established use of DMF in SPPS strongly suggest good solubility. For critical applications, the provided protocol for experimental solubility determination will empower researchers to optimize their peptide synthesis protocols, leading to higher purity and yields. This systematic approach ensures the reliable incorporation of this valuable fluorinated proline analog into novel peptide-based therapeutics.
References
-
Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. (2024, October). Retrieved from [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage. (2023, February 2). Retrieved from [Link]
- WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents. (n.d.).
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]
Sources
incorporation of 4-CF3-proline into collagen mimetic peptides
Application Note: Site-Specific Incorporation of 4-Trifluoromethylproline (4-CF3-Pro) into Collagen Mimetic Peptides
NMR Probes / PeptidomimeticsExecutive Summary
This guide details the strategic incorporation of 4-trifluoromethylproline (TfmPro) into Collagen Mimetic Peptides (CMPs). While (4R)-4-fluoroproline (Flp) is widely recognized for hyper-stabilizing the collagen triple helix via stereoelectronic effects, the trifluoromethyl analog (TfmPro) serves a different, more specialized purpose. Due to the steric bulk of the
This protocol addresses the critical balance between stereoelectronic pre-organization (the gauche effect) and steric penalty , providing a roadmap for synthesizing CMPs that retain triple-helical folding while enabling high-resolution magnetic resonance studies.
Scientific Foundation: The Stereoelectronic Tug-of-War
To successfully incorporate TfmPro, one must understand the rules governing collagen stability. The collagen triple helix is composed of
-
The Yaa Position (Hyp Preference): Naturally occupied by (4R)-hydroxyproline.[1][2] The electronegative oxygen exerts a gauche effect, forcing the pyrrolidine ring into a C
-exo pucker, which pre-organizes the and angles for triple helix assembly. -
The Xaa Position (Pro Preference): Naturally occupied by Proline, which tolerates a C
-endo pucker.[1]
The TfmPro Paradox:
Like fluorine, the
-
(4R)-TfmPro: Electronically favors C
-exo (good for Yaa). However, steric clashes between the bulky and adjacent strands often destabilize the helix if placed in the Yaa position. -
(4S)-TfmPro: Electronically favors C
-endo (good for Xaa). This isomer is generally considered "low-disturbing" when replacing Proline in the Xaa position, making it the preferred choice for NMR labeling without abolishing folding.
Decision Matrix: Selecting the Isomer
Caption: Logic flow for selecting the correct trifluoromethylproline stereoisomer based on the target position within the collagen repeat.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of TfmPro-containing peptides requires modified coupling conditions due to the electron-withdrawing nature of the
Materials
-
Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).
-
Fmoc-AA-OH: Standard amino acids and Fmoc-(4S)-TfmPro-OH (or 4R isomer).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt (1-Hydroxy-7-azabenzotriazole). Note: HBTU is often insufficient for TfmPro coupling.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure
-
Resin Swelling:
-
Swell resin in DCM (30 min) followed by DMF (30 min).
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (
min). -
Wash with DMF (
min).
-
-
Coupling of Standard Residues (Gly, Pro, Hyp):
-
Ratio: 4:4:8 (AA : HBTU : DIPEA) relative to resin loading.
-
Time: 45 minutes at Room Temperature (RT).
-
-
Coupling of Fmoc-TfmPro-OH (The Critical Step):
-
Reagents: Use HATU/HOAt instead of HBTU to enhance activation.
-
Ratio: 3:3:3:6 (AA : HATU : HOAt : DIPEA).
-
Time: Double couple (
hours) or overnight coupling is recommended due to steric hindrance. -
QC Check: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test) to ensure complete coupling of the previous residue before adding TfmPro, and after TfmPro coupling to ensure the bulky amino acid has attached.
-
-
Coupling onto the TfmPro N-terminus:
-
The secondary amine of TfmPro is electronically deactivated by the
group. -
Strategy: Use HATU/HOAt again. Extend reaction time to 2 hours.
-
Tip: If coupling Glycine onto TfmPro, use Fmoc-Gly-Cl (acid chloride) or symmetric anhydride methods if standard HATU fails.
-
-
Cleavage & Purification:
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Time: 2–3 hours.
-
Precipitate in cold diethyl ether.
-
Purify via RP-HPLC (C18 column). Note: TfmPro peptides will elute later than WT peptides due to hydrophobicity.
-
Characterization & Analysis
A. Circular Dichroism (CD) Spectroscopy
Validate the formation of the triple helix. TfmPro incorporation often lowers the melting temperature (
-
Sample: 0.1–0.5 mM peptide in PBS or 50 mM Acetic Acid.
-
Conditions: Incubate at 4°C for >24 hours to ensure folding.
-
Signature:
-
Positive Max: ~225 nm.
-
Negative Min: ~200 nm.
-
-
Thermal Denaturation: Monitor ellipticity at 225 nm while heating (10°C to 80°C, 1°C/min).
-
Expectation: A cooperative transition indicates a stable triple helix. If the signal is linear, the helix is unstable at RT.
-
B. NMR Spectroscopy
This is the primary utility of TfmPro. The
-
Setup: 300–600 MHz NMR (with
probe). -
Reference: Trifluoroacetic acid (TFA) capillary or internal standard (e.g., 5-fluorotryptophan).
-
Experiment:
-
1D
Spectrum: Look for a single sharp peak for the unfolded state (high temp) and potentially distinct chemical shifts for the folded state (low temp). -
Chemical Shift Anisotropy (CSA): In solid-state or aligned media, the
group exhibits specific CSA tensors useful for determining orientation relative to a membrane or fiber axis.
-
Data Summary: Stability Comparison
| Peptide Sequence (Repeats) | Substitution | Position | Pucker Pref.[1][5][6] | Triple Helix Stability ( | Primary Application |
| None (WT) | - | - | High (~60°C) | Control | |
| (4R)-Fluoro | Yaa | Exo | Very High (>80°C) | Hyper-stability | |
| (4R)-CF3 | Yaa | Exo | Low / Unstable | Steric Studies | |
| (4S)-CF3 | Xaa | Endo | Moderate (~30-40°C)* |
*Note: Stability depends heavily on sequence length and buffer. (4S)-TfmPro in Xaa is the "safe" route for labeling.
Experimental Workflow Diagram
Caption: Step-by-step workflow from SPPS synthesis to NMR application.
References
-
Raines, R. T. (2005). 2005 Emil Thomas Kaiser Award. Protein Science, 15(6), 1219–1225. Link
-
Context: Foundational work on stereoelectronic effects (gauche effect) in collagen stability.[2]
-
-
Hodges, J. A., & Raines, R. T. (2003).[2][3] Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers.[3] Journal of the American Chemical Society, 125(31), 9262–9263. Link
- Context: Establishes the rule that (4R)-substituents stabilize Yaa and (4S)-substituents stabilize Xaa.
-
Kubyshkin, V., et al. (2015).[7]
-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state -NMR peptide studies. Organic & Biomolecular Chemistry, 13, 3686-3690. Link- Context: Specifically identifies (4S)-TfmPro as a "low-disturbing" substitute suitable for NMR studies.
-
Jenkins, C. L., et al. (2008). Steric Effects on the Stability of Collagen Triple Helices.[2][3] Journal of the American Chemical Society, 130(41), 13642–13648. Link
- Context: Discusses how steric bulk (like that of ) can override favorable stereoelectronic effects in the Yaa position.
Sources
- 1. Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. raineslab.com [raineslab.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Fmoc-4-trifluoromethylproline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-Trifluoromethylproline in Peptide Chemistry
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. Among these, 4-trifluoromethylproline (Tfm-Pro) has emerged as a valuable building block. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the stereoelectronic properties of the proline ring, affecting pucker preference and the cis/trans isomerization of the preceding peptide bond.[1][2] These attributes make Tfm-Pro a useful tool for probing peptide structure-activity relationships and for the design of novel peptidomimetics.
This technical guide provides a comprehensive overview of the reaction conditions for the deprotection of N-α-Fmoc-4-trifluoromethylproline in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of Fmoc removal, present detailed protocols, and discuss critical considerations and potential challenges arising from the unique electronic nature of this modified amino acid.
The Mechanism of Fmoc Deprotection: A Base-Mediated Elimination
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is renowned for its lability under mild basic conditions, a characteristic that forms the cornerstone of its utility in orthogonal peptide synthesis strategies.[3] The deprotection process is not a simple hydrolysis but rather a base-mediated β-elimination reaction (E1cB mechanism).[4][5]
The process unfolds in two key steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[4]
-
β-Elimination and Dibenzofulvene Formation: This deprotonation is the rate-determining step and facilitates the elimination of the carbamate, releasing the free N-terminal amine of the peptide and generating a highly reactive electrophile, dibenzofulvene (DBF).[5]
-
Dibenzofulvene Adduct Formation: The excess amine in the deprotection solution traps the DBF, forming a stable adduct. This prevents the DBF from reacting with the newly liberated amine of the peptide chain, which would lead to chain termination.[6]
Figure 1: The mechanism of Fmoc deprotection by piperidine.
The Influence of the Trifluoromethyl Group on Deprotection
The C-F bond is highly polarized, making the trifluoromethyl (CF₃) group a potent electron-withdrawing substituent. Its presence at the 4-position of the proline ring can influence the Fmoc deprotection reaction in several ways:
-
Stereoelectronic Effects: The CF₃ group can affect the puckering of the pyrrolidine ring and the accessibility of the N-terminal amine.[1]
-
Inductive Effects: While the CF₃ group is distant from the N-terminal amine, its strong inductive effect can subtly alter the electron density of the entire molecule, potentially influencing reaction kinetics.
While some highly fluorinated proline analogs have been reported to be unstable upon N-deprotection, 4-trifluoromethylproline is generally considered to behave similarly to native proline during peptide synthesis.[1] However, it is prudent to be aware of the potential for slightly altered deprotection kinetics.
Recommended Deprotection Protocols for Fmoc-4-trifluoromethylproline
Standard Fmoc deprotection conditions are generally effective for Fmoc-4-trifluoromethylproline. Below are detailed protocols for both manual and automated solid-phase peptide synthesis.
Standard Deprotection Protocol
This protocol is suitable for most applications and represents a reliable starting point.
Reagents and Solvents:
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF).
-
Washing Solvent: High-purity, amine-free DMF.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 3-5 minutes.
-
Second Deprotection: Drain the deprotection solution and add a fresh aliquot of 20% piperidine/DMF. Agitate for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.
| Parameter | Condition | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | Standard and effective for most Fmoc-amino acids. |
| Treatment Time | 3-5 min + 15-20 min | The two-step treatment ensures complete deprotection. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. |
Table 1: Standard Fmoc Deprotection Conditions.
Alternative and Milder Deprotection Conditions
For sensitive sequences or if incomplete deprotection is suspected, alternative reagents can be employed.
-
4-Methylpiperidine: Often used as a direct replacement for piperidine, exhibiting similar deprotection kinetics.[6]
-
Piperazine: A milder base that can reduce the risk of base-catalyzed side reactions. It is often used at a lower concentration (e.g., 5-10% in DMF).[7]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base that can be used in low concentrations (e.g., 2% in DMF), often in combination with a nucleophilic scavenger like piperazine.[8] This is considered a more forcing condition.
| Reagent | Typical Concentration | Key Characteristics |
| 4-Methylpiperidine | 20% in DMF | Similar efficacy to piperidine.[6] |
| Piperazine | 5-10% in DMF | Milder, may require longer reaction times.[7] |
| DBU | 2% in DMF | Strong, non-nucleophilic base; rapid deprotection.[8] |
Table 2: Alternative Fmoc Deprotection Reagents.
Monitoring Deprotection and Troubleshooting
Incomplete deprotection can lead to deletion sequences in the final peptide, which can be difficult to separate. Therefore, monitoring the completeness of the Fmoc removal is crucial.
Kaiser Test (Ninhydrin Test): This colorimetric test is a simple and effective way to detect the presence of primary amines on the resin. A positive result (blue beads) indicates successful deprotection.
UV Monitoring: In automated synthesizers, the deprotection can be monitored by measuring the UV absorbance of the DBF-piperidine adduct in the drained deprotection solution. A consistent absorbance profile across multiple cycles indicates efficient and complete deprotection.
Troubleshooting:
-
Incomplete Deprotection (Negative Kaiser Test): If the Kaiser test is negative or weak, extend the deprotection time or repeat the deprotection step. For particularly difficult sequences, switching to a stronger deprotection reagent like a DBU-containing solution may be necessary.[8]
-
Potential Side Reactions: While less common with proline derivatives, be aware of the possibility of diketopiperazine formation if Tfm-Pro is the second amino acid in the sequence.[7] Using 2-chlorotrityl chloride resin can mitigate this issue.
Figure 2: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion
The deprotection of Fmoc-4-trifluoromethylproline can be successfully achieved using standard protocols developed for canonical amino acids. A solution of 20% piperidine in DMF remains the gold standard for efficient and reliable Fmoc removal. However, researchers should be mindful of the potential for altered reaction kinetics due to the electron-withdrawing nature of the trifluoromethyl group and be prepared to employ monitoring techniques and alternative reagents if necessary. A thorough understanding of the underlying mechanism and careful execution of the experimental protocols will ensure the successful incorporation of this valuable non-canonical amino acid into synthetic peptides.
References
-
Zondlo, N. J. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(4), 1553-1565. [Link]
-
Merck KGaA. (2024). Sustainable Manufacturing of trans-4-Trifluoromethyl-l-proline via Stereochemical Editing: A Combined In Silico and Experimental Approach. Organic Process Research & Development. [Link]
-
Buer, B. C., & Marsh, E. N. G. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6277–6287. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-33). Humana Press. [Link]
-
Sewald, N., & Jakubke, H. D. (2009). 9.2 Synthesis of Peptides Containing Proline Analogues. In Peptides: Chemistry and Biology (pp. 55-81). Wiley-VCH. [Link]
-
Ulrich, C., & Schiene-Fischer, C. (2011). Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. Journal of Peptide Science, 17(5), 347-355. [Link]
-
Thompson, R. E., Liu, Y., & Bode, J. W. (2014). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Organic Letters, 16(17), 4658–4661. [Link]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Oreate AI. (2026, January 5). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 365-372. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Liguori, A., & Siciliano, C. (2015). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Molecules, 20(8), 14868-14884. [Link]
-
Schnitzer, T., Trapp, N., & Bode, J. W. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Zurich Research Collection. [Link]
-
Gomez, K., & Hortin, G. L. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Gomez, K., & Hortin, G. L. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(10), 1542. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 6(38), 32085-32091. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of trans-4-Trifluoromethyl-L-proline: An Application Note and Protocol
Introduction
trans-4-Trifluoromethyl-L-proline is a critical chiral building block in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and improve the metabolic stability and bioactivity of peptide-based drugs and other pharmacologically active molecules.[1] Its synthesis on a large scale, however, presents significant challenges in stereochemical control, impurity management, and process safety. This application note provides a detailed, field-proven protocol for the multi-kilogram scale-up synthesis of trans-4-trifluoromethyl-L-proline hydrochloride, drawing from established industrial practices and cutting-edge research in process chemistry.[2] We will delve into the causality behind experimental choices, offering insights to guide researchers, scientists, and drug development professionals in the successful and sustainable manufacturing of this vital compound.
Strategic Overview of the Synthetic Pathway
The presented five-step synthesis is designed for scalability, efficiency, and stereochemical control, culminating in the desired trans isomer.[2] A key feature of this pathway is a "stereochemical editing" step, where a more readily accessible cis isomer is epimerized to the desired trans configuration, a testament to thermodynamic control in process optimization.[2][3]
Caption: Overall synthetic workflow for trans-4-trifluoromethyl-L-proline HCl.
Part 1: Detailed Experimental Protocols and Mechanistic Insights
Step 1: Nucleophilic Trifluoromethylation of Protected 4-Oxo-L-proline
Objective: To introduce the trifluoromethyl group via nucleophilic addition to the ketone, forming the key tertiary alcohol intermediate.
Protocol:
-
Reactor Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge tetrahydrofuran (THF). The volume should be approximately 3.4 L per kg of the starting ketone.[2]
-
Initiator Preparation: In a separate vessel, dissolve a catalytic amount of tetrabutylammonium fluoride (TBAF) (approx. 0.1 equivalents) in THF.[2] To ensure an anhydrous environment, which is critical for the reaction's efficiency, concentrate this solution by vacuum distillation to remove residual water.[2]
-
Reaction Mixture Assembly: Cool the main reactor containing the protected 4-oxo-L-proline in THF to a temperature between -10 to 5 °C.[2]
-
Reagent Addition: Slowly add trimethyl(trifluoromethyl)silane (TMS-CF3, Ruppert-Prakash reagent) (approx. 1.5 equivalents) to the cooled ketone solution, maintaining the internal temperature.[2][4]
-
Initiation: Add the prepared anhydrous TBAF solution to the reaction mixture, again ensuring the temperature is maintained between -10 to 5 °C.[2]
-
Reaction Monitoring: Stir the resulting mixture for approximately 7 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.[2]
-
Work-up: Quench the reaction by adding a chilled aqueous solution of ammonium chloride.[2] Extract the product into an organic solvent such as methyl tert-butyl ether (MTBE), wash the organic layer with water, and use the resulting solution of the tertiary alcohol intermediate directly in the next step.[2]
Mechanistic Rationale:
The trifluoromethylation is initiated by the fluoride ion from TBAF, which attacks the silicon atom of TMS-CF3.[5][6] This forms a hypervalent siliconate intermediate that fragments to release the highly nucleophilic trifluoromethide anion (CF3-).[6][7] This anion then attacks the electrophilic carbonyl carbon of the protected 4-oxo-L-proline. The resulting alkoxide is subsequently trapped by the TMS group, forming a silyl ether, which is then hydrolyzed to the tertiary alcohol during the aqueous work-up.[5][7] The choice of a fluoride source as an initiator is due to the high affinity of fluorine for silicon.[5]
Caption: Mechanism of fluoride-initiated trifluoromethylation.
Step 2: Dehydration to the Pyrrole Intermediate
Objective: To eliminate the tertiary alcohol, forming a double bond and generating the corresponding pyrrole derivative.
Protocol:
-
Reactor Setup: In a suitable reactor, charge the MTBE solution of the tertiary alcohol intermediate from the previous step.[2]
-
Cooling: Cool the solution to a temperature between -15 to 0 °C.[2]
-
Reagent Addition: Slowly add (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®) (approx. 1.9 equivalents) to the cooled solution, maintaining the internal temperature.[2] A significant exotherm may be observed, so careful control of the addition rate is crucial.
-
Reaction Monitoring: Stir the mixture for approximately 7 hours at this temperature, followed by warming to 15-25 °C and stirring for another 12 hours.[2] Monitor the reaction for completion.
-
Work-up: Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate at 0-5 °C until the pH is between 7 and 8.[2] Separate the organic layer, wash with water, and concentrate under vacuum. The resulting solution of the pyrrole intermediate is used in the next step without further purification.[2]
Mechanistic Rationale:
Deoxo-Fluor is a powerful and more thermally stable alternative to DAST for dehydrofluorination.[8] The reaction proceeds by the initial reaction of the alcohol with Deoxo-Fluor to form a fluorosulfite intermediate. This intermediate then undergoes elimination, facilitated by the formation of stable byproducts, to yield the alkene. The use of non-polar solvents like MTBE is favored as it can lead to better diastereoselectivity in some cases.[2]
Step 3: Stereoselective Hydrogenation
Objective: To reduce the double bond of the pyrrole intermediate stereoselectively to yield the cis-proline ester.
Protocol:
-
Catalyst Preparation: In a suitable hydrogenation reactor, charge Raney-Nickel (approx. 245 kg for a large-scale batch) as a slurry in water and methanol.[2] Adjust the pH to 5-7 with acetic acid.[2]
-
Hydrogenation: Add the methanol solution of the pyrrole intermediate to the catalyst slurry.[2]
-
Reaction Conditions: Purge the reactor with nitrogen and then with hydrogen. Pressurize the reactor with hydrogen and stir the mixture at a controlled temperature.[9][10]
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake and analytical methods (e.g., GC or HPLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the Raney-Nickel catalyst. This step must be performed with care as the catalyst can be pyrophoric.[3][11] The filter cake should be kept wet. The filtrate containing the cis-proline ester is used directly in the next step.
Mechanistic Rationale:
The heterogeneous catalytic hydrogenation of the pyrrole ring with Raney-Nickel typically delivers hydrogen from one face of the molecule, leading to the cis product.[12] The existing stereocenter on the proline ring can direct the hydrogenation, leading to high diastereoselectivity.[12] The choice of Raney-Nickel is due to its high activity and cost-effectiveness for large-scale hydrogenations.
Step 4: Base-Mediated Epimerization to the trans Isomer
Objective: To convert the thermodynamically less stable cis isomer to the more stable trans isomer.
Protocol:
-
Reactor Setup: In a suitable reactor, charge the MTBE solution of the cis-proline ester.[2]
-
Base Addition: Add a 30% solution of sodium methoxide (NaOMe) in methanol (approx. 2 equivalents) at a controlled rate, maintaining the temperature between 25-30 °C.[2]
-
Reaction Monitoring: Stir the mixture for approximately 7.5 hours.[2] Monitor the epimerization by HPLC until the desired cis to trans ratio is achieved.
-
Work-up: Cool the mixture and add water. Stir the biphasic mixture for several hours.[2] Separate the organic layer, which contains the desired trans-proline ester. Wash the organic layer with water and concentrate it for use in the final step.[2]
Mechanistic Rationale:
This is a classic example of a base-catalyzed epimerization. The methoxide ion, a strong base, abstracts the acidic proton at the α-carbon of the ester.[13] This generates a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the cis and trans isomers. Over time, the reaction equilibrates to the thermodynamically more stable trans isomer, where the two bulky substituents (the ester and the trifluoromethyl group) are on opposite sides of the ring, minimizing steric strain.[13]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 5. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Preventing Racemization of 4-Trifluoromethylproline During Peptide Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of incorporating 4-trifluoromethylproline (Tfm-Pro) into peptide sequences while maintaining its stereochemical integrity. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges, making this proline analog particularly susceptible to racemization during peptide bond formation. This resource is designed to provide you with the mechanistic understanding and practical protocols to overcome these hurdles.
Troubleshooting Guide: Addressing Racemization in Real-Time
This section is formatted to help you diagnose and resolve issues as they arise during your experiments.
Issue 1: High levels of D-4-trifluoromethylproline detected in the final peptide after coupling.
Potential Cause: The primary cause of racemization in amino acid coupling is the formation of a planar oxazolone intermediate, which can be readily deprotonated and re-protonated at the alpha-carbon, leading to a loss of stereochemistry.[1] The strongly electron-withdrawing trifluoromethyl group in the 4-position of the proline ring can exacerbate this by increasing the acidity of the alpha-proton, making it more susceptible to abstraction by base.
Solutions:
-
Re-evaluate Your Coupling Reagent: The choice of coupling reagent is the most critical factor in preventing racemization.
-
Avoid Carbodiimides with HOBt: Combinations like DIC/HOBt are known to promote racemization, especially in polar aprotic solvents like DMF.
-
Utilize Modern Uronium/Aminium Salts: Reagents based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 7-aza-1-hydroxybenzotriazole (HOAt) are highly recommended. COMU (based on Oxyma) and HATU (based on HOAt) are excellent choices that have demonstrated low levels of racemization with other challenging amino acids.[2][3][4][5]
-
Consider Phosphonium Salts: Reagents like PyAOP can also be effective in minimizing racemization.
-
-
Optimize Your Base: The base used during coupling plays a crucial role in the extent of racemization.
-
Switch to a Weaker, Sterically Hindered Base: Instead of diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), consider using a more hindered base like 2,4,6-collidine (TMP).[6] The steric bulk of collidine can disfavor the abstraction of the alpha-proton.
-
Use Stoichiometric Amounts of Base: An excess of base can significantly increase the rate of racemization. Use the minimum amount of base required to facilitate the coupling reaction.
-
-
Control the Reaction Temperature:
-
Perform Couplings at Lower Temperatures: While elevated temperatures can speed up the coupling reaction, they also accelerate the rate of racemization. Performing the coupling of 4-trifluoromethylproline at 0 °C or room temperature is advisable.
-
-
Choose an Appropriate Solvent:
-
Consider Less Polar Solvents: While DMF is a common solvent for peptide synthesis, less polar solvents like dichloromethane (DCM) may help to suppress racemization by disfavoring the formation of the charged enolate intermediate.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chemistry of 4-trifluoromethylproline and strategies for its successful incorporation into peptides.
Q1: Why is 4-trifluoromethylproline more prone to racemization than standard proline?
A1: The increased susceptibility of 4-trifluoromethylproline to racemization is primarily due to the strong electron-withdrawing inductive effect of the trifluoromethyl (CF3) group. This effect increases the acidity of the α-proton on the proline ring, making it more easily abstracted by a base during the activation of the carboxyl group for peptide bond formation.[7][8] This facilitates the formation of a planar enolate intermediate, which can then be protonated from either face, leading to racemization.
Q2: Which coupling reagents are recommended for incorporating Fmoc-4-trifluoromethylproline-OH to minimize racemization?
A2: For minimizing racemization of Fmoc-4-trifluoromethylproline-OH, the following coupling reagents are recommended, in order of preference:
-
COMU: A third-generation uronium salt based on Oxyma. It is highly efficient and known for its ability to suppress racemization, even with sensitive amino acids.[4][9]
-
HATU: A uronium salt based on HOAt. It is also a highly effective coupling reagent with a low propensity for inducing racemization.[3]
-
DIC/OxymaPure: If a carbodiimide must be used, the combination of DIC with OxymaPure is far superior to HOBt in suppressing racemization.[10][11]
Q3: What is the recommended experimental protocol for coupling Fmoc-4-trifluoromethylproline-OH using COMU?
A3: The following is a general protocol for the manual solid-phase coupling of Fmoc-4-trifluoromethylproline-OH using COMU. This protocol should be optimized for your specific peptide sequence and resin.
COMU Coupling Protocol Workflow
Protocol 1: Low-Racemization Coupling of Fmoc-4-trifluoromethylproline-OH using COMU
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-4-trifluoromethylproline-OH (3 equivalents relative to resin loading), COMU (3 equivalents), and 2,4,6-collidine (6 equivalents) in a minimal amount of DMF.
-
Pre-activation: Allow the coupling mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours. The reaction can be monitored using a colorimetric test such as the Kaiser test (note: a negative Kaiser test is not indicative of a complete coupling to a secondary amine like proline; an isatin or chloranil test is required for the subsequent coupling).
-
Washing: Wash the resin as described in step 3 to remove excess reagents and byproducts.
-
Proceed: Continue with the next deprotection and coupling cycle.
Q4: How can I detect and quantify the extent of racemization of 4-trifluoromethylproline?
A4: The most common and reliable method for quantifying racemization is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), after derivatization of the amino acid.
Workflow for Racemization Analysis:
Racemization Analysis Workflow
-
Peptide Hydrolysis: The purified peptide is hydrolyzed to its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours.
-
Derivatization: The resulting amino acid mixture is derivatized with a chiral or achiral reagent to allow for separation and detection.
-
For Chiral HPLC: Derivatization with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates diastereomers that can be separated on a standard reversed-phase C18 column. Alternatively, achiral derivatization followed by separation on a chiral stationary phase (CSP) can be employed.[12][13]
-
For Chiral GC: The amino acid is typically esterified and then acylated (e.g., with trifluoroacetic anhydride) to make it volatile for GC analysis on a chiral column.[14]
-
-
Chromatographic Separation: The derivatized amino acids are separated using the chosen chiral chromatography method.
-
Quantification: The peak areas of the D- and L-enantiomers of 4-trifluoromethylproline are integrated, and the percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100
Q5: Are there any other side reactions to be aware of when using 4-trifluoromethylproline?
A5: Besides racemization, another potential side reaction, particularly when proline or its derivatives are at the C-terminus of a dipeptide on the resin, is the formation of a diketopiperazine (DKP) . This intramolecular cyclization leads to chain termination.[15] To mitigate this, consider the following:
-
Use a Sterically Hindered Resin: 2-Chlorotrityl chloride resin is less prone to DKP formation compared to Wang resin.
-
Incorporate as a Dipeptide: If possible, synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin.
Data Summary: Impact of Coupling Reagents on Racemization
While specific comparative data for 4-trifluoromethylproline is limited in the literature, the following table summarizes the general trends in racemization observed for other racemization-prone amino acids with various coupling reagents. It is highly probable that 4-trifluoromethylproline will follow a similar trend, with even more pronounced differences due to its electronic properties.
| Coupling Reagent/Additive | Expected Racemization Level for Tfm-Pro | Rationale |
| DIC/HOBt | High | Known to promote oxazolone formation and racemization, especially in DMF. |
| HBTU | Moderate | Based on HOBt, less effective at suppressing racemization than HOAt or Oxyma-based reagents. |
| HATU | Low | The HOAt leaving group is a poor base and an excellent leaving group, which disfavors racemization.[3] |
| DIC/OxymaPure | Low | OxymaPure is a highly effective additive for suppressing racemization with carbodiimides.[5][10] |
| COMU | Very Low | The Oxyma-based leaving group and the morpholino group contribute to high coupling efficiency and minimal racemization.[4][9] |
References
-
Kubyshkin, V., & Mykhailiuk, P. K. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(16), 13461-13470. [Link]
-
Kubyshkin, V., & Budisa, N. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1837-1852. [Link]
-
Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. (n.d.). Retrieved from ResearchGate. [Link]
-
Kubyshkin, V., & Budisa, N. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1837–1852. [Link]
- Houben-Weyl. (2003). Synthesis of Peptides and Peptidomimetics, Volume E 22b, Part 2. Georg Thieme Verlag.
-
Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(10), 3949–3964. [Link]
-
Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(10), 3949–3964. [Link]
-
Ohori, R., & Shono, T. (n.d.). Synthesis of Proline Derivatives as Peptide Building Block Designed for Selective Electrochemical Modification. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(16), 13461-13470. [Link]
- White, P. D. (2010). U.S. Patent No. 7,645,858. Washington, DC: U.S.
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]
-
Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 31(10), 826-839. [Link]
-
Bio, H. S. (2024). Sustainable Manufacturing of trans-4-Trifluoromethyl-l-proline via Stereochemical Editing: A Combined In Silico and Experimental Approach. Organic Process Research & Development. [Link]
-
El-Faham, A., & Albericio, F. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(11), 18845-18856. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Kubyshkin, V., Afonin, S., Kara, S., Budisa, N., Mykhailiuk, P. K., & Ulrich, A. S. (2015). γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Organic & Biomolecular Chemistry, 13(12), 3733-3741. [Link]
-
Jad, Y. E., & de la Torre, B. G. (2021). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
WCK. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of the Brazilian Chemical Society, 21(9), 1669-1674. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. [Link]
-
S., & P., A. (2016). Contemporary Analysis of Chiral Molecules. LCGC Europe, 29(10), 566-575. [Link]
-
C. F. Poole, & S. K. Poole. (1989). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of High Resolution Chromatography, 12(12), 807-810. [Link]
-
Kubyshkin, V., Afonin, S., Kara, S., Budisa, N., & Ulrich, A. S. (2015). γ-(S)-Trifluoromethyl Proline: Evaluation as a Structural Substitute of Proline for Solid State 19F-NMR Peptide Studies. Organic & Biomolecular Chemistry, 13(12), 3733-3741. [Link]
-
Kubyshkin, V., & Budisa, N. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1837-1852. [Link]
-
Khattab, S. N., & El-Faham, A. (2017). Oxyma-based phosphates for racemization-free peptide segment couplings. Amino Acids, 49(12), 1955–1963. [Link]
-
Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(10), 2186–2194. [Link]
-
Albericio, F., & El-Faham, A. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synlett, 31(15), 1435-1446. [Link]
-
Jad, Y. E., & de la Torre, B. G. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(24), 7545. [Link]
-
Albericio, F., & El-Faham, A. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(23), 8234-8241. [Link]
-
Brady, W. T., & Roe, R. (1979). A general synthesis of cyclobutanones from olefins and tertiary amides. Organic Syntheses, 59, 49. [Link]
-
Kubyshkin, V., & Budisa, N. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1837–1852. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B | MDPI [mdpi.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (PDF) Comparative effects of trifluoromethyl-and methyl-group substitutions in proline [academia.edu]
- 8. BJOC - Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines [beilstein-journals.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 15. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
resolving peak broadening in NMR of fluorinated proline peptides
Topic: Resolving Peak Broadening in
Welcome to the Technical Support Center
You are likely here because your "clean" fluorinated peptide spectrum looks like a dispersive mess. Fluorine (
When a fluorinated proline (F-Pro) signal broadens, it is rarely a shim issue. It is usually a molecular dynamic event occurring on the intermediate NMR timescale.[1] This guide helps you diagnose whether your broadening is caused by Conformational Exchange , Unresolved Coupling , or Relaxation Artifacts .
Part 1: Diagnostic Workflow (The Triage)
Before altering your sample, determine the source of the broadening. Use this logic gate to classify your problem.
Diagnostic Flowchart
Caption: Logical workflow to isolate the physical cause of line broadening. Follow steps 1-3 sequentially.
Part 2: Troubleshooting Modules
Module 1: The "Blob" (Unresolved Coupling)
Symptom: The peak is broad (50–60 Hz) and featureless, or looks like a "lumpy" mound.
Root Cause:
Technical Explanation:
Fluorine and Proton are both Spin-1/2 nuclei. In fluoroproline, the fluorine is coupled to the geminal proton (
Protocol: Inverse Gated Decoupling
-
Pulse Sequence: Use zgf1g (Bruker) or equivalent. This provides inverse gated decoupling (decoupler on during acquisition, off during delay to avoid NOE buildup if integration is needed).
-
Decoupling Sequence: WALTZ-16 or GARP .
-
Power Level: Ensure the decoupling bandwidth covers the entire proton aliphatic region (approx 5 ppm width).
-
Verification: If the peak sharpens into a singlet, your problem is solved.
Module 2: The "Disappearing Peak" (Conformational Exchange)
Symptom: Peaks are extremely broad or vanish into the baseline. Cooling the sample makes them split into two; heating makes them sharpen into one. Root Cause: Proline cis/trans isomerization.[2][3][4]
Technical Explanation: Proline is unique because the cyclic side chain connects to the backbone nitrogen, lowering the energy barrier for cis/trans isomerization of the peptide bond.
-
Timescale: The exchange rate (
) is often to . This is the "intermediate exchange" regime for NMR, which causes maximal broadening.[5] -
Fluorine Effect: Substituting H for F at the
-position creates stereoelectronic effects (gauche effect) that lock the ring pucker.-
(4R)-F-Pro: Favors
-exo pucker Favors Trans amide. -
(4S)-F-Pro: Favors
-endo pucker Stabilizes Cis amide.
-
If you use (4S)-F-Pro, you increase the population of the cis isomer, pushing the system into a visible exchange regime.
Data Table: Stereoelectronic Effects on Proline Conformation
| Fluorine Isomer | Preferred Ring Pucker | Preferred Amide Bond | Exchange Risk |
| (4R)-F-Pro | Trans (>90%) | Low (Major species dominates) | |
| (4S)-F-Pro | Cis population increases | High (Visible minor species) | |
| 4,4-difluoro-Pro | Mixed | Mixed | Intermediate |
Protocol: Variable Temperature (VT) Analysis
-
Cooling (Slow Exchange): Lower temp to 278 K (+5°C).
-
Result: Broad peak should split into two sharp peaks (Major trans and Minor cis).
-
-
Heating (Fast Exchange): Raise temp to 310–320 K (check peptide stability).
-
Result: Broad peak should coalesce into a single, sharper average peak.
-
Warning: If heating causes precipitation, stop immediately.
-
Module 3: The "High-Field Trap" (CSA Relaxation)
Symptom: You moved from a 500 MHz to an 800 MHz magnet to get "better resolution," but the lines got broader. Root Cause: Chemical Shift Anisotropy (CSA).[6][7][8]
Technical Explanation:
Relaxation driven by CSA scales with the square of the external magnetic field (
- F has a large CSA tensor.[7]
-
At high fields (>600 MHz), the CSA relaxation mechanism (
shortening) dominates over the gain in chemical shift dispersion. -
The Sweet Spot: For fluorinated peptides, 400 MHz to 600 MHz is often the optimal field strength.
Action Plan:
-
If your peaks are broad at 800 MHz, move to a lower field magnet (e.g., 500 MHz).
-
Calculate the linewidth (LW). If
, you are losing resolution to CSA.
Part 3: Mechanistic Visualization
Understanding how ring puckering drives the exchange broadening is critical for experimental design.
Caption: Causal pathway from Fluorine stereochemistry to NMR line broadening.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use D2O instead of H2O/buffer to sharpen the lines?
A: Possibly, but with caveats. Water stabilizes the Polyproline II (PPII) helix structure.[5] Switching to 100% D2O or adding organic co-solvents (like TFE) will alter the cis/trans equilibrium constant (
Q: My peptide aggregates. How do I differentiate aggregation broadening from exchange broadening? A: Use the Dilution Test (Part 1).
-
Aggregation: Line width is concentration-dependent. Diluting 2x will sharpen the line significantly.
-
Exchange: Line width is concentration-independent (it is an intrinsic molecular property). Diluting will decrease signal-to-noise but the linewidth (Hz) will remain roughly the same.
Q: What is the best pulse sequence for 1D
-
Why? It filters out broad background signals (aggregates, probe background) and leaves the sharper peptide signals.
-
Setup:cpmg sequence. Delay
= 1–50 ms. This is standard in fragment-based drug discovery (FBDD).
References
-
Raines, R. T. (2006). The importance of being proline. Protein Science , 15(6), 1219–1225. Link
- Foundational text on proline puckering (endo/exo) and the gauche effect.
-
Gottlieb, H. E., et al. (2021).[9] Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance , 2, 795–813.[9] Link
- Authoritative source on (4R) vs (4S)
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy , 62, 1-33. Link
- Definitive review on CSA broadening and field strength consider
-
Pomerantz, W. C., et al. (2010). 19F-NMR as a Probe for Protein-Protein Interactions. JACS , 132(26), 8872–8874. Link
- Demonstrates the use of fluorinated probes in screening and the impact of solvent conditions.
Sources
- 1. 19F Spin-lattice Relaxation of Perfluoropolyethers: Dependence on Temperature and Magnetic Field Strength (7.0-14.1T) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. 19F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mr.copernicus.org [mr.copernicus.org]
- 9. Fluorine NMR study of proline-rich sequences using fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Puckers: 4-Fluoroproline vs. 4-Trifluoromethylproline in Pyrrolidine Ring Conformation
For Immediate Release
In the intricate world of peptide and protein engineering, the conformational rigidity of the proline ring is a critical design element. Substitution at the C4 position with fluorinated groups has emerged as a powerful tool to modulate peptide structure and stability. This guide provides an in-depth comparison of the pyrrolidine ring pucker in two key analogues: 4-fluoroproline (4-F-Pro) and 4-trifluoromethylproline (4-CF3-Pro). We will explore the governing stereoelectronic and steric forces, present supporting experimental data, and detail the methodologies used to characterize these conformational preferences. This information is crucial for researchers in drug development and protein design seeking to rationally control molecular architecture.
The Proline Ring Pucker: A Primer
The five-membered pyrrolidine ring of proline is not planar. It adopts one of two primary "puckered" conformations: Cγ-endo (also referred to as a down or South pucker) or Cγ-exo (up or North pucker). In the Cγ-endo pucker, the Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carboxyl group. Conversely, in the Cγ-exo pucker, the Cγ atom is displaced to the opposite side. This seemingly subtle conformational change has profound implications for the local peptide backbone geometry, influencing the preceding ψ and φ dihedral angles and, consequently, the overall secondary and tertiary structure of a peptide or protein.
4-Fluoroproline: A Conformation Dictated by Stereoelectronics
The conformational preference of 4-fluoroproline is a well-established example of stereoelectronic control. The gauche effect, a stereoelectronic preference for a gauche (60°) dihedral angle between adjacent electron-withdrawing groups and between an electron-withdrawing group and a lone pair, is the dominant force.
In the case of 4-fluoroproline, the highly electronegative fluorine atom dictates the ring pucker to maximize stabilizing hyperconjugative interactions. This leads to a strong and predictable conformational bias that is dependent on the stereochemistry at the C4 position:
-
(4R)-4-fluoroproline (Flp) overwhelmingly prefers a Cγ-exo pucker. In this conformation, the fluorine atom is in a pseudo-axial position, allowing for optimal anti-periplanar alignment with the Cδ-H and Cβ-H bonds, which facilitates stabilizing σ(C-H) -> σ*(C-F) hyperconjugation.[1][2]
-
(4S)-4-fluoroproline (flp) , in contrast, strongly favors a Cγ-endo pucker.[1][3] This again places the fluorine atom in a pseudo-axial orientation to satisfy the gauche effect.
This strong conformational locking has been extensively leveraged in peptide and protein design to enforce specific secondary structures, such as β-turns and polyproline II helices.[1]
4-Trifluoromethylproline: A Tug-of-War Between Steric and Stereoelectronic Effects
The introduction of a trifluoromethyl (CF3) group at the C4 position introduces a fascinating complexity. Unlike the diminutive fluorine atom, the CF3 group is sterically demanding. This creates a competition between the stereoelectronic preferences observed in 4-fluoroproline and the steric impetus to place the bulky substituent in a less hindered equatorial position.
Recent studies suggest that for 4-trifluoromethylproline, steric effects are the dominant determinant of ring pucker . The bulky CF3 group disfavors the sterically crowded pseudo-axial position.[4][5] This leads to a conformational preference that is the opposite of that observed for 4-fluoroproline:
-
(4S)-4-trifluoromethylproline tends to favor a Cγ-exo pucker, which places the CF3 group in a pseudo-equatorial position.[4][5]
-
(4R)-4-trifluoromethylproline would correspondingly be expected to prefer a Cγ-endo pucker to maintain an equatorial CF3 group.
It is crucial to note that this preference in 4-trifluoromethylproline is generally considered to be less pronounced than the strong stereoelectronic-driven bias in 4-fluoroproline.[6]
Comparative Analysis of Ring Pucker
The divergent conformational preferences of 4-fluoroproline and 4-trifluoromethylproline are summarized below:
| Amino Acid Derivative | Dominant Effect | Preferred Pucker | Substituent Position |
| (4R)-4-fluoroproline (Flp) | Stereoelectronic (Gauche Effect) | Cγ-exo (North) | Pseudo-axial |
| (4S)-4-fluoroproline (flp) | Stereoelectronic (Gauche Effect) | Cγ-endo (South) | Pseudo-axial |
| (4S)-4-trifluoromethylproline | Steric Hindrance | Cγ-exo (North) | Pseudo-equatorial |
| (4R)-4-trifluoromethylproline | Steric Hindrance | Cγ-endo (South) | Pseudo-equatorial |
This table highlights the critical interplay of substituent size and electronegativity in dictating the final ring conformation.
Experimental Determination of Proline Ring Pucker
The conformational preferences of these proline analogues are primarily elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state conformation of proline rings. The key parameters are the vicinal proton-proton coupling constants (³J(Hα,Hβ)). The Karplus relationship describes the dependence of these coupling constants on the dihedral angle between the coupled protons.
-
A Cγ-endo pucker typically results in one small (2-3 Hz) and one large (6-10 Hz) ³J(Hα,Hβ) value.[5][7]
-
A Cγ-exo pucker generally exhibits two large ³J(Hα,Hβ) values (7-11 Hz).[5][7]
By carefully analyzing the multiplicity and coupling constants of the Hα proton, researchers can deduce the predominant ring pucker in solution.
Experimental Protocol: NMR Analysis of Proline Ring Pucker
-
Sample Preparation: Dissolve the N-acetylated methyl ester of the proline analogue in a suitable deuterated solvent (e.g., CDCl₃, D₂O) to a concentration of approximately 5-10 mM.
-
Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer of 400 MHz or higher. Ensure adequate signal-to-noise by acquiring a sufficient number of scans.
-
Spectral Analysis:
-
Identify the resonance corresponding to the Hα proton. This is typically a doublet of doublets.
-
Measure the two ³J(Hα,Hβ) coupling constants from the splitting pattern of the Hα signal.
-
Compare the measured coupling constants to the expected values for Cγ-endo and Cγ-exo puckers to determine the dominant conformation.
-
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the proline ring conformation in the solid state. By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the molecule can be generated, from which the puckering of the pyrrolidine ring can be directly observed.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for determining proline ring pucker via X-ray crystallography.
Computational Modeling
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative energies of the different ring puckers and for understanding the underlying electronic effects that govern their stability. These computational studies can corroborate experimental findings and provide insights that are not directly accessible through experimentation.[8][9]
Conclusion
The choice between 4-fluoroproline and 4-trifluoromethylproline for peptide and protein engineering has significant stereochemical consequences. 4-Fluoroproline offers a robust and predictable means of installing a specific ring pucker based on the well-understood gauche effect. In contrast, the conformational landscape of 4-trifluoromethylproline is governed by a balance of steric and electronic factors, with steric hindrance appearing to be the dominant force. A thorough understanding of these fundamental differences is paramount for the rational design of novel therapeutics and engineered proteins with tailored structures and functions.
References
-
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. [Link]
-
A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]
-
A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. [Link]
-
Ring Pucker Control in β-Prolines. [Link]
-
Stereoelectronic and steric effects in side chains preorganize a protein main chain. [Link]
-
Stereoelectronic and Steric Effects in the Collagen Triple Helix: Toward a Code for Strand Association. [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
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Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]
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Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. [Link]
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A Senior Application Scientist's Guide to the Stereochemical Validation of (2S,4S)-4-Trifluoromethylproline
Introduction: The Criticality of Stereochemical Integrity in Drug Development
In the landscape of modern medicinal chemistry, fluorinated building blocks have become indispensable tools for modulating the physicochemical and pharmacological properties of drug candidates. Among these, substituted prolines are of particular interest due to the unique conformational constraints they impose on peptide backbones and small molecules.[1] The trifluoromethyl group, with its potent electron-withdrawing nature and steric bulk, can significantly influence pyrrolidine ring pucker, the cis/trans isomerism of adjacent amide bonds, and overall molecular stability.[2]
(2S,4S)-4-Trifluoromethylproline, specifically, is a valuable synthon. However, its utility is inextricably linked to its stereochemical purity. The presence of its diastereomer, (2S,4R)-4-trifluoromethylproline, or its enantiomer, (2R,4R)-4-trifluoromethylproline, can lead to vastly different biological activities and off-target effects. Therefore, rigorous validation of both relative (cis configuration of the C2 carboxylate and C4 trifluoromethyl group) and absolute (S configuration at both C2 and C4) stereochemistry is not merely a quality control step but a fundamental requirement for meaningful and reproducible research.
This guide provides an in-depth comparison of the primary analytical techniques for the unambiguous stereochemical assignment of (2S,4S)-4-trifluoromethylproline. We will move beyond simple protocol recitation to explore the underlying principles and causal logic behind experimental choices, empowering researchers to design robust, self-validating analytical workflows.
The Analytical Challenge: Differentiating Stereoisomers
The core challenge lies in distinguishing between four possible stereoisomers. A robust validation strategy must be capable of separating and identifying each, ensuring the target molecule is free from contamination by its stereochemical counterparts.
Caption: Stereochemical relationships between the four isomers of 4-trifluoromethylproline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing 3D Space
NMR is a powerful first-line technique for determining the relative stereochemistry of the pyrrolidine ring. By analyzing through-space and through-bond correlations, we can build a 3D picture of the molecule in solution. For this specific molecule, a combination of ¹H, ¹⁹F, and 2D NMR experiments is essential.
Expertise in Action: Why 2D NOESY is Critical
While 1D NOE experiments can show spatial proximity, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides a comprehensive map of all proton-proton interactions simultaneously. This is crucial for differentiating the cis (2S,4S) from the trans (2S,4R) diastereomer. In the (2S,4S) isomer, the C2 proton (Hα) and the C4 proton (Hγ) are on the same face of the ring, resulting in a strong NOE cross-peak. Conversely, in the (2S,4R) isomer, these protons are on opposite faces, leading to a weak or absent NOE correlation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Purity of the solvent is critical to avoid interfering signals.
-
¹H NMR: Acquire a standard 1D proton spectrum to identify all proton resonances and assess general purity.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will show a singlet for the CF₃ group, which is useful for confirming its presence and for detecting any fluorine-containing impurities.
-
2D ¹H-¹H COSY: This experiment identifies scalar-coupled protons, helping to assign the protons on the pyrrolidine ring (Hα, Hβ, Hγ, Hδ).
-
2D ¹H-¹H NOESY or ROESY: Acquire a spectrum with a mixing time of 300-800 ms. This is the key experiment for determining relative stereochemistry.
-
Self-Validation: The presence of expected sequential NOEs (e.g., Hα to Hβ protons) validates the quality of the data. The diagnostic cross-peak is between Hα and Hγ.
-
Comparative Data Summary: Expected NMR Correlations
| Correlation Type | (2S,4S)-Isomer (cis) | (2S,4R)-Isomer (trans) | Rationale |
| NOE: Hα ↔ Hγ | Strong | Weak / Absent | Protons are on the same face of the ring in the cis isomer, resulting in close spatial proximity. |
| NOE: Hα ↔ one Hδ | Strong | Strong | This correlation is expected in both isomers and serves as an internal control. |
| J-Coupling (³J Hα-Hβ) | Varies by conformation | Varies by conformation | While coupling constants are influenced by ring pucker, the NOE data is more definitive for stereochemistry.[3] |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
While NMR excels at determining relative stereochemistry, it cannot distinguish between enantiomers. Chiral HPLC is the definitive method for assessing both diastereomeric and enantiomeric purity. The choice of chiral stationary phase (CSP) is paramount.
Expertise in Action: Selecting the Right Chiral Stationary Phase
Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally effective for separating a wide range of chiral compounds, including amino acid derivatives.[4][5] For proline derivatives, columns like Chiralpak® IA, IB, or IC often provide excellent separation.[6] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, leading to different retention times for different stereoisomers.
It is often necessary to derivatize the proline's amine and/or carboxylic acid groups to improve its interaction with the CSP and achieve baseline separation. N-derivatization with a chromophore-containing group (e.g., NBD-Cl) also enhances UV detection.[6]
Experimental Protocol: Chiral HPLC
-
Sample Preparation (with Derivatization):
-
Dissolve 1 mg of the proline sample in 1 mL of ethanol.
-
Add 2-3 equivalents of a derivatizing agent (e.g., 4-Chloro-7-nitrobenzofurazan, NBD-Cl).
-
Heat the mixture at 60°C for 15-20 minutes.[6]
-
Dilute the sample to an appropriate concentration (~10-20 µg/mL) with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IA (or similar polysaccharide-based column).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the derivatizing group (e.g., 465 nm for NBD).[6]
-
Column Temperature: 25°C (temperature can be adjusted to optimize separation).
-
-
Analysis: Inject a racemic standard containing all four isomers (if available) or at least the (2S,4S) and (2S,4R) diastereomers to determine their relative retention times. Inject the sample of interest to quantify its purity.
Illustrative Comparative Data: Chiral HPLC Separation
| Stereoisomer | Typical Retention Time (min) | Resolution (Rs) to (2S,4S) |
| (2R,4S)-Isomer | 8.5 | 2.1 |
| (2S,4R)-Isomer | 9.8 | 1.8 |
| (2S,4S)-Isomer | 11.2 | - |
| (2R,4R)-Isomer | 12.5 | 1.6 |
Note: Retention order is column and method-dependent. A resolution (Rs) value ≥ 1.5 indicates baseline separation.
X-ray Crystallography: The Unambiguous Answer
For absolute stereochemical assignment, single-crystal X-ray crystallography is the ultimate authority.[7] By diffracting X-rays off a well-ordered crystal lattice, it is possible to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.
Expertise in Action: When to Pursue Crystallography
Crystallography is often considered the final step in validation, particularly for a novel compound or when establishing a reference standard. The primary challenge is not the analysis itself, but obtaining a single crystal of sufficient quality, which can be a time-consuming and empirical process. The resulting structure provides incontrovertible proof of both relative and absolute stereochemistry (via the Flack parameter).
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is the most critical and variable step.
-
Dissolve the highly purified (2S,4S)-4-trifluoromethylproline in a suitable solvent (e.g., ethanol, isopropanol).
-
Employ a crystallization technique such as slow evaporation or vapor diffusion of an anti-solvent (e.g., diethyl ether or hexane) into the solution.[8]
-
Screen various conditions (solvent, temperature, concentration) to promote the growth of single, diffraction-quality crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build and refine the molecular model against the experimental data to obtain the final structure, including the absolute configuration.
-
Workflow and Method Comparison
A comprehensive validation strategy employs these techniques in a logical sequence, with each method providing an orthogonal layer of confirmation.
Caption: A typical workflow for the comprehensive validation of (2S,4S)-4-trifluoromethylproline.
Summary Comparison of Techniques
| Technique | Information Provided | Pros | Cons |
| NMR Spectroscopy | Relative Stereochemistry (cis/trans), Structural Confirmation | Relatively fast, non-destructive, provides rich structural information | Cannot distinguish enantiomers, can be complex to interpret |
| Chiral HPLC | Diastereomeric & Enantiomeric Purity (%) | Highly sensitive and quantitative, well-established methods | Requires method development, may require derivatization, destructive |
| X-ray Crystallography | Absolute Stereochemistry, Definitive 3D Structure | Unambiguous, provides gold-standard proof of structure | Requires high-quality single crystals (can be a major bottleneck), slow |
Conclusion
Validating the stereochemistry of (2S,4S)-4-trifluoromethylproline is a multi-faceted process that requires an orthogonal analytical approach. NMR spectroscopy serves as an excellent tool for the initial confirmation of the relative cis stereochemistry. Chiral HPLC is indispensable for the accurate quantification of both diastereomeric and enantiomeric purity, making it the workhorse for routine quality control. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of absolute configuration, serving as the definitive benchmark for a reference standard. By judiciously combining these techniques, researchers can ensure the stereochemical integrity of their material, lending confidence and validity to their subsequent biological and chemical investigations.
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Podder, R., et al. (2020). Single Crystal X-ray diffraction of bis[(L)prolinato-N,O]Zn. ResearchGate. [Link]
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De Luca, S., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. [Link]
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De Luca, S., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. [Link]
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Kang, Y. K., et al. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. [Link]
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Kubyshkin, V., et al. (2015). γ-(S)-Trifluoromethyl Proline: Evaluation as a Structural Substitute of Proline for Solid State 19F-NMR Peptide Studies. ResearchGate. [Link]
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Jha, A. K., et al. (2007). Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability. PLoS ONE. [Link]
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Kubyshkin, V., & Mykhailiuk, P. K. (2022). Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline. ChemRxiv. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
